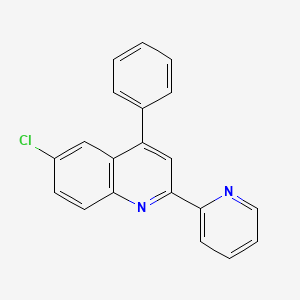

6-Chloro-4-phenyl-2-(2-pyridyl)quinoline

Description

Contextualization of Quinoline (B57606) and Pyridyl Scaffolds in Advanced Synthetic and Materials Chemistry

The quinoline scaffold, a fused bicyclic heterocycle of benzene (B151609) and pyridine (B92270), is a cornerstone in organic and medicinal chemistry. Its derivatives are prevalent in a wide array of natural products, pharmaceuticals, and functional materials. The synthetic versatility of the quinoline ring allows for functionalization at numerous positions, enabling the generation of a large number of structurally diverse molecules. This adaptability has led to quinoline-based compounds being developed for a vast spectrum of biological activities, including anticancer and antimicrobial applications. The quinoline moiety is a privileged structure, meaning it is a molecular framework that is repeatedly found in potent, biologically active compounds.

Similarly, the pyridine scaffold, a six-membered aromatic ring containing one nitrogen atom, is a fundamental building block in chemistry. Pyridine and its derivatives are not only crucial in many biological processes but also serve as essential ligands in coordination chemistry and as precursors for agrochemicals and pharmaceuticals. The electron-deficient nature of the pyridine ring and the coordinating ability of its nitrogen atom are key to its diverse reactivity and applications. The incorporation of pyridine moieties into larger molecular architectures is a common strategy for creating compounds with specific electronic, optical, or biological properties.

In advanced materials chemistry, both quinoline and pyridyl scaffolds are integral to the design of organic semiconductors, dyes, and luminescent materials. Their rigid, aromatic structures and the presence of nitrogen atoms facilitate the formation of stable metal complexes with interesting photophysical properties, making them candidates for use in technologies such as Organic Light-Emitting Diodes (OLEDs).

Rationale for Dedicated Academic Investigation of 6-Chloro-4-phenyl-2-(2-pyridyl)quinoline Structure and Reactivity

The specific structure of this compound combines several features that make it a compelling target for academic investigation. The rationale for its study can be deconstructed by examining its key structural components:

The Quinoline Core: As a foundational element, the quinoline ring system provides a rigid, planar scaffold with inherent biological relevance and electronic properties.

The 2-(2-pyridyl) Substituent: This is arguably the most functionally significant feature of the molecule. The arrangement of the nitrogen atom in the quinoline ring and the nitrogen in the adjacent pyridyl ring creates a bidentate N,N'-chelating ligand framework. This structure is analogous to well-studied ligands like 2,2'-bipyridine and 1,10-phenanthroline, which are famous for forming stable complexes with a wide range of transition metals. Such ligands are of immense interest for their applications in catalysis, materials science, and supramolecular chemistry unimi.ituncw.edu.

The combination of these features in a single molecule suggests that this compound is a highly preorganized ligand, poised to coordinate with metal ions. The specific substitution pattern (chloro and phenyl groups) provides a framework that can be systematically modified to fine-tune the steric and electronic properties of the resulting metal complexes, thereby controlling their reactivity, luminescent properties, and catalytic activity.

Below are the physicochemical properties for the target compound and a closely related analogue for which experimental crystal structure data exists.

| Property | This compound | 6-Chloro-2-(4-methoxyphenyl)-4-phenylquinoline researchgate.net |

|---|---|---|

| Molecular Formula | C20H13ClN2 | C22H16ClNO |

| Molecular Weight | 316.79 g/mol | 345.81 g/mol |

| Crystal System | Data Not Available | Monoclinic |

| Space Group | Data Not Available | P21/n |

| Key Dihedral Angle | Data Not Available | 56.97 (8)° (between phenyl and methoxyphenyl rings) |

Scope and Objectives of Current and Future Academic Inquiry for the Compound

Given the structural features outlined above, future academic inquiry into this compound should be multifaceted. The primary objectives would be to synthesize the compound, characterize its properties, and explore its potential in several key areas of chemistry.

Key Research Objectives:

Synthesis and Characterization:

Develop an efficient and scalable synthetic route to this compound, likely adapting established methods for quinoline synthesis such as the Friedländer condensation researchgate.net.

Perform full spectroscopic characterization (NMR, IR, Mass Spectrometry) and obtain a single-crystal X-ray structure to definitively determine its three-dimensional geometry, including bond lengths, angles, and intermolecular packing interactions mdpi.comnih.gov.

Coordination Chemistry:

Investigate its coordination behavior with a variety of transition metals, particularly those known for their interesting photophysical or catalytic properties (e.g., Ruthenium(II), Iridium(III), Platinum(II), Copper(I), Iron(II)) nih.govnih.govnih.gov.

Materials Science and Photophysics:

Study the photophysical properties (absorption and emission spectra, quantum yields, excited-state lifetimes) of both the free ligand and its metal complexes researchgate.netresearchgate.net.

Evaluate the potential of highly luminescent complexes as emitters in OLEDs or as components in chemical sensors or photodynamic therapy agents. The combination of a heavy metal and a π-conjugated ligand system is a promising strategy for creating efficient phosphorescent materials nih.gov.

Catalysis:

Screen the metal complexes for catalytic activity in fundamentally important organic transformations. Pyridine- and quinoline-based metal complexes are known to be effective catalysts for various reactions, including cross-coupling, oxidation, and asymmetric synthesis unimi.itresearchgate.netresearchgate.net. The specific electronic and steric environment provided by this ligand could lead to novel reactivity or selectivity.

By pursuing these objectives, the scientific community can fully elucidate the chemical potential of this compound, transforming it from a notional structure to a valuable tool in the development of new materials and chemical technologies.

Structure

3D Structure

Properties

IUPAC Name |

6-chloro-4-phenyl-2-pyridin-2-ylquinoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13ClN2/c21-15-9-10-18-17(12-15)16(14-6-2-1-3-7-14)13-20(23-18)19-8-4-5-11-22-19/h1-13H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJMDZTBLXQLJNU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=NC3=C2C=C(C=C3)Cl)C4=CC=CC=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathway Design for 6 Chloro 4 Phenyl 2 2 Pyridyl Quinoline

Retrosynthetic Analysis and Strategic Precursor Identification

Retrosynthetic analysis is a powerful technique for planning the synthesis of a target molecule by mentally breaking it down into simpler, commercially available starting materials. amazonaws.comactascientific.com For 6-Chloro-4-phenyl-2-(2-pyridyl)quinoline, this process reveals several key disconnections and strategic precursors.

The primary disconnection points are the C-C and C-N bonds that form the quinoline (B57606) core. The bond between the nitrogen and the phenyl-bearing carbon (C4) and the bond between the pyridyl-substituted carbon (C2) and the adjacent carbon of the benzene (B151609) ring are logical points for cleavage in a retrosynthetic sense. This leads to the identification of two primary building blocks: a substituted aniline (B41778) and a carbonyl compound.

Specifically, the retrosynthesis suggests the following key precursors:

An aniline derivative : 2-amino-5-chlorobenzophenone (B30270) is a logical precursor, providing the chloro-substituted benzene ring and the phenyl group at the 4-position of the final quinoline.

A carbonyl compound containing a pyridyl group : 2-acetylpyridine (B122185) is a suitable precursor that can react with the aniline derivative to form the pyridyl-substituted heterocyclic ring.

An alternative disconnection could involve forming the pyridyl-quinoline linkage at a later stage, perhaps through a cross-coupling reaction. In this scenario, a pre-formed 2-halo-6-chloro-4-phenylquinoline could be coupled with a pyridyl-organometallic reagent.

Classical and Modern Synthetic Routes to the Quinoline and Pyridyl-Quinoline Core

The construction of the quinoline ring system is a well-established area of organic synthesis, with several named reactions providing reliable pathways to this scaffold. nih.gov

Adaptations of Friedländer Condensation for this compound

The Friedländer synthesis is a straightforward and widely used method for constructing quinolines. organic-chemistry.orgwikipedia.org It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, typically catalyzed by acid or base. organic-chemistry.orgwikipedia.org

For the synthesis of this compound, an adaptation of the Friedländer condensation is a highly viable route. researchgate.net This would involve the reaction of 2-amino-5-chlorobenzophenone with 2-acetylpyridine. The reaction proceeds through an initial aldol-type condensation followed by cyclization and dehydration to form the quinoline ring. wikipedia.org

Various catalysts have been employed to promote the Friedländer reaction, including mineral acids (H₂SO₄), Lewis acids (ZnCl₂, SnCl₄), and more recently, environmentally benign catalysts. wikipedia.orgbenthamdirect.com The choice of catalyst and reaction conditions can significantly impact the yield and purity of the final product.

A study on the synthesis of a similar compound, 6-Chloro-2-(4-methoxyphenyl)-4-phenylquinoline, utilized a condensation reaction between 5-chloro-2-aminobenzophenone and 4-methoxyacetophenone in the presence of acetic acid and sulfuric acid at 140°C. nih.gov This demonstrates the applicability of the Friedländer-type approach for synthesizing 4-phenyl-substituted quinolines.

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product | Reference |

| 2-amino-5-chlorobenzophenone | 2-acetylpyridine | Acid or Base catalysis | This compound | organic-chemistry.orgwikipedia.org |

| 5-chloro-2-aminobenzophenone | 4-methoxyacetophenone | Acetic acid, H₂SO₄, 140°C | 6-Chloro-2-(4-methoxyphenyl)-4-phenylquinoline | nih.gov |

Modifications of Skraup and Doebner-Miller Syntheses

The Skraup and Doebner-Miller reactions are classic methods for quinoline synthesis that typically start with anilines and α,β-unsaturated carbonyl compounds or their precursors. wikipedia.orgiipseries.org

The Skraup synthesis involves the reaction of an aniline with glycerol (B35011), sulfuric acid, and an oxidizing agent (like nitrobenzene). iipseries.org The glycerol dehydrates in situ to form acrolein, which then reacts with the aniline. iipseries.org Adapting this for this compound would be challenging due to the specific substitution pattern required.

The Doebner-Miller reaction is a more flexible variation that uses α,β-unsaturated aldehydes or ketones. nih.govwikipedia.org In principle, one could envision a reaction between 4-chloroaniline (B138754) and a suitably designed α,β-unsaturated ketone bearing both a phenyl and a pyridyl group. However, the synthesis of such a precursor could be complex. A more plausible, though still challenging, modification might involve the reaction of an aniline with two different carbonyl compounds that generate the required α,β-unsaturated intermediate in situ, a method known as the Beyer method. wikipedia.org

Research has shown that the regiochemistry of the Doebner-Miller synthesis can be influenced by the substrates and reaction conditions, sometimes leading to a mixture of products. acs.orgresearchgate.net For the synthesis of a highly substituted quinoline like the target compound, controlling this regioselectivity would be a critical challenge.

| Reaction Name | Typical Reactants | General Product | Applicability to Target Compound |

| Skraup Synthesis | Aniline, Glycerol, H₂SO₄, Oxidizing agent | Quinoline | Difficult to control substitution pattern |

| Doebner-Miller Reaction | Aniline, α,β-unsaturated carbonyl | Substituted Quinoline | Potentially feasible but may lack regioselectivity |

Advanced Catalytic Approaches in the Formation of this compound

Modern synthetic chemistry has seen a surge in the development of advanced catalytic methods that offer greater efficiency, selectivity, and functional group tolerance compared to classical techniques. ias.ac.in

Transition Metal-Catalyzed Cross-Coupling Reactions for Peripheral Functionalization

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming C-C and C-N bonds. These reactions could be strategically employed to construct the this compound scaffold, particularly for introducing the phenyl and pyridyl substituents.

One potential strategy would involve a pre-formed dichlorinated quinoline core, such as 2,6-dichloro-4-phenylquinoline. This intermediate could then undergo sequential, site-selective cross-coupling reactions. For instance, a Suzuki or Stille coupling could be used to introduce the phenyl group at the 4-position, followed by another cross-coupling reaction to attach the pyridyl group at the 2-position. The success of this approach would depend on the differential reactivity of the two chlorine atoms.

Alternatively, a domino approach involving transition-metal catalysis could be envisioned, where multiple bond-forming events occur in a single pot. For example, a palladium-catalyzed reaction could bring together three components: a dihaloaniline, a phenylboronic acid, and a pyridyl-containing alkyne, to construct the quinoline ring system in a convergent manner.

C-H Functionalization Strategies for Direct Substitution

Direct C-H functionalization has emerged as a highly atom- and step-economical approach in organic synthesis. rsc.orgnih.gov This strategy avoids the need for pre-functionalized starting materials, such as organohalides or organometallics. nih.gov

For the synthesis of this compound, a C-H functionalization approach could be applied to a simpler quinoline precursor. For example, one could start with 6-chloro-4-phenylquinoline and attempt to directly introduce the pyridyl group at the C2 position through a transition-metal-catalyzed C-H activation/arylation reaction. acs.org Rhodium, palladium, and copper catalysts are commonly used for such transformations. ias.ac.inacs.org

The regioselectivity of C-H functionalization on the quinoline ring can be directed by the nitrogen atom, often favoring substitution at the C2 or C8 positions. acs.orgconferenceproceedings.international In some cases, the use of a directing group may be necessary to achieve the desired regiochemical outcome. The intrinsic reactivity of the C2 position of the quinoline ring makes it a prime target for such functionalization. acs.org

| Catalytic Approach | Description | Potential Application |

| Transition Metal-Catalyzed Cross-Coupling | Formation of C-C or C-N bonds using catalysts like Palladium or Copper. | Introduction of phenyl and pyridyl groups onto a pre-existing quinoline core. |

| C-H Functionalization | Direct substitution of a C-H bond with a new functional group, often catalyzed by transition metals. rsc.orgnih.gov | Direct introduction of the pyridyl group at the C2 position of a 6-chloro-4-phenylquinoline intermediate. acs.org |

Photoredox Catalysis and Sustainable Synthetic Practices

The integration of photoredox catalysis into synthetic strategies represents a significant advancement toward more sustainable chemical manufacturing. nih.gov This approach harnesses the energy of visible light to initiate chemical reactions, often under mild conditions, thereby reducing the reliance on high temperatures and harsh reagents. nih.gov The core principle involves a photocatalyst that, upon light absorption, can engage in single-electron transfer processes to activate substrates. nih.gov For the synthesis of quinoline derivatives, photoredox catalysis offers a green alternative to traditional methods. acs.orgbeilstein-journals.org

Sustainable or "green" synthetic practices for quinoline synthesis extend beyond photoredox catalysis and include the use of environmentally benign solvents like water or ionic liquids, microwave-assisted reactions to reduce reaction times, and the use of reusable catalysts. jocpr.comnih.govtandfonline.comresearchgate.net For instance, methods have been developed that are solvent-free and catalyst-free, representing a significant step towards an environmentally friendly protocol. jocpr.com Metal-free protocols, sometimes promoted by electron donor-acceptor (EDA) complexes without an external photocatalyst, further enhance the green credentials of quinoline synthesis. mdpi.com

Visible-light-mediated oxidative cyclization, employing an organic photocatalyst, can be used for the synthesis of functionalized quinolines from precursors like 2-aminobenzyl alcohols and secondary alcohols. organic-chemistry.org These reactions are often characterized by their operational simplicity and alignment with the principles of green chemistry, which prioritize atom economy, energy efficiency, and the reduction of hazardous waste. acs.org The use of earth-abundant metal catalysts or even metal-free approaches, combined with visible light, provides powerful and sustainable avenues for constructing the quinoline scaffold. nih.govacs.org

Optimization of Reaction Conditions and Enhanced Synthetic Yields

Achieving high yields in the synthesis of substituted quinolines like this compound is critically dependent on the careful optimization of reaction conditions. Key parameters that are typically fine-tuned include the choice of catalyst, solvent, reaction temperature, and reaction time. acs.orgresearchgate.net

The Friedländer annulation, a classical and versatile method for quinoline synthesis, involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group. organic-chemistry.orgwikipedia.org The efficiency of this reaction can be significantly improved by selecting the appropriate catalyst. A wide array of catalysts have been explored, ranging from traditional Brønsted or Lewis acids (e.g., p-toluenesulfonic acid, trifluoroacetic acid) to innovative systems like ionic liquids, solid acid catalysts (e.g., Nafion NR50), and various nanocatalysts. mdpi.comorganic-chemistry.orgwikipedia.orgnih.gov For example, the use of a magnetic nanocatalyst, Fe3O4@SiO2/ZnCl2, under solvent-free conditions at 60 °C has been shown to produce quinolines in high yields. nih.gov

Solvent selection also plays a crucial role. While some reactions proceed efficiently under solvent-free conditions, often facilitated by microwave irradiation, others benefit from the use of specific solvents that can enhance solubility and reaction rates. acs.orgresearchgate.net Temperature is another critical factor; for instance, in one study, increasing the reaction temperature from 100 °C to 115 °C after an initial period significantly improved the yield of the desired quinoline-fused product. acs.org The optimization process often involves a systematic screening of these parameters to identify the ideal combination that maximizes the yield of the target molecule. acs.orgresearchgate.net

Below is a data table summarizing the optimization of various parameters for quinoline synthesis based on findings from different studies.

Table 1: Optimization of Reaction Conditions for Quinoline Synthesis

| Catalyst System | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|---|

| p-Toluene sulfonic acid (p-TSA) | Solvent-free | 115 | 3 min, then stir | 69 | acs.org |

| FeCl3·6H2O | Solvent-free | 115 | - | 30 | acs.org |

| Nafion NR50 | Ethanol | - | - | High | mdpi.com |

| Fe3O4@SiO2/ZnCl2 | Solvent-free | 60 | 2 h | 95 | nih.gov |

| SiO2 Nanoparticles | Solvent-free (Microwave) | 100 | Short | 93 | nih.gov |

| Potassium Hydroxide | - | 80 | 5-7 h | - | researchgate.net |

Regioselectivity and Stereochemical Control in the Synthesis of Substituted Quinolines

Regioselectivity is a critical consideration in the synthesis of asymmetrically substituted quinolines, as it determines the specific position of substituents on the quinoline core. In the context of the Friedländer synthesis, where a 2-aminoaryl ketone reacts with a carbonyl compound, the reaction's regioselectivity can be influenced by the nature of the reactants and the reaction conditions. researchgate.net

The mechanism of the Friedländer reaction can proceed via two primary pathways: an initial aldol (B89426) condensation followed by cyclization and dehydration, or the formation of a Schiff base followed by an intramolecular aldol reaction. wikipedia.org The specific pathway and the electronic and steric properties of the substrates dictate which regioisomer is formed preferentially. For instance, the condensation of 2-aminobenzophenone (B122507) with an unsymmetrical ketone can potentially lead to two different constitutional isomers. However, a high degree of regioselectivity is often observed. researchgate.net

In related heterocyclic systems like quinazolines, studies have shown that nucleophilic aromatic substitution (SNAr) on di-substituted precursors is highly regioselective. mdpi.comresearchgate.net For example, in 2,4-dichloroquinazoline, nucleophilic attack occurs preferentially at the 4-position. mdpi.comresearchgate.net This selectivity is attributed to electronic factors, where the carbon at the 4-position has a higher LUMO (Lowest Unoccupied Molecular Orbital) coefficient, making it more susceptible to nucleophilic attack. mdpi.comresearchgate.net Similar electronic arguments can be applied to understand the regioselectivity in quinoline synthesis, where the relative reactivity of different positions on the precursor molecules guides the outcome of the cyclization.

While the synthesis of this compound does not inherently involve the creation of a new chiral center on the quinoline ring itself, stereochemical control becomes paramount when chiral substituents are present or are being introduced. The development of asymmetric Friedländer reactions has enabled the synthesis of chiral quinolines, which are of significant interest in medicinal chemistry and materials science. nih.gov

Advanced Computational and Theoretical Investigations of 6 Chloro 4 Phenyl 2 2 Pyridyl Quinoline

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 6-Chloro-4-phenyl-2-(2-pyridyl)quinoline, these methods provide a lens into its electronic architecture, stability, and spectroscopic behavior.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. In the study of quinoline (B57606) derivatives, DFT calculations, often employing the B3LYP functional with a 6-311++G(d,p) basis set, are utilized to determine the optimized molecular geometry and electronic properties in the ground state. researchgate.netdergipark.org.tr For the related compound 6-chloroquinoline, DFT studies have shown that the substitution of chlorine significantly alters the reactive nature of the quinoline moiety. researchgate.netdergipark.org.tr

The analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial in this context. The energy gap between HOMO and LUMO is a key indicator of chemical reactivity. nih.gov In a series of tunable quinoline derivatives, it was observed that electron-withdrawing groups, such as the chloro group in the target molecule, can decrease the energy gap, thereby enhancing chemical reactivity. nih.gov The distribution of HOMO and LUMO densities reveals the most probable sites for electrophilic and nucleophilic attacks, respectively. For instance, in some quinoline derivatives, the HOMO density is accumulated on the quinoline ring and substituted aryl rings, while the LUMO density is concentrated on the quinoline ring itself. nih.gov

Table 1: Calculated Electronic Properties of a Related Quinoline Derivative

| Property | Value | Reference |

| HOMO Energy | -6.2 eV | nih.gov |

| LUMO Energy | -2.4 eV | nih.gov |

| Energy Gap (HOMO-LUMO) | 3.8 eV | nih.gov |

Note: The data in the table is for a related quinoline derivative and serves as an illustrative example of the types of properties calculated via DFT.

Time-Dependent Density Functional Theory (TD-DFT) is employed to study the electronic excitation properties and to predict the absorption spectra of molecules. researchgate.netnih.gov This method provides insights into the nature of electronic transitions, such as n → π* or π → π* transitions, and their corresponding absorption wavelengths. For 6-chloroquinoline, TD-DFT calculations have been used to analyze its UV-Vis absorption spectrum. researchgate.netdergipark.org.tr The results from these calculations are often compared with experimental spectra to validate the computational model. researchgate.net The study of related quinoline derivatives has shown that TD-DFT can effectively predict absorption spectra. nih.gov

Conformational analysis is essential for understanding the three-dimensional structure and flexibility of a molecule. For a molecule like this compound, with multiple rotatable bonds, exploring the potential energy surface is crucial to identify the most stable conformers. In a study of methyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate, it was found that the phenyl ring is twisted out of the quinoline ring system by 57.5 (1)°. nih.gov This twist is a result of steric hindrance and electronic interactions, which can be computationally modeled to understand the molecule's preferred spatial arrangement.

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Interactions

Theoretical Elucidation of Reactivity Patterns and Mechanistic Pathways

Theoretical methods are invaluable for elucidating the reactivity of a molecule and the mechanisms of its reactions. The frontier molecular orbital (FMO) theory, supported by DFT calculations, can predict the most likely sites for nucleophilic and electrophilic attack. mdpi.com For instance, in 2,4-dichloroquinazoline, DFT calculations revealed that the carbon at the 4-position has a higher LUMO coefficient, making it more susceptible to nucleophilic attack, which was consistent with experimental observations. mdpi.com Similarly, for this compound, computational studies could predict the relative reactivity of the different positions on the quinoline, phenyl, and pyridyl rings. Mechanistic studies on related palladium-catalyzed C-H arylation reactions have utilized kinetic analysis and computational modeling to propose detailed reaction pathways, including the involvement of high-oxidation-state intermediates. nih.gov

In Silico Structure-Activity Relationship (SAR) Studies for Ligand-Target Interaction Modeling

In silico Structure-Activity Relationship (SAR) studies are crucial for understanding how the structural features of a molecule contribute to its biological activity and for designing more potent and selective analogs. For quinoline derivatives, SAR studies have revealed key structural requirements for various biological activities. For example, in a series of 6-chloro-2-arylvinylquinolines, the nature of the substituent at the C6 position and the aromatic group at the C2 position were found to significantly influence antiplasmodial activity. nih.gov It was noted that a 4-pyridyl group at the C2 position retained potency, and the position of the nitrogen within the pyridyl ring was critical for activity. nih.gov In another study on 6-chloro-4-(2-chlorophenyl)-3-(2-hydroxyethyl) quinolin-2(1H)-one derivatives, SAR exploration led to the identification of compounds with potent anti-hepatitis B virus activity. nih.gov These studies often involve molecular docking to predict the binding mode of the ligands within the active site of a biological target, providing a rational basis for the observed SAR.

Mechanistic Elucidation of 6 Chloro 4 Phenyl 2 2 Pyridyl Quinoline S Molecular Interactions

Investigation of Molecular Binding Modes and Recognition at Specific Biological Sites

The specific three-dimensional conformation and electronic properties of quinoline (B57606) derivatives are fundamental to their binding modes. Crystallographic studies of analogous compounds, such as Methyl 6-chloro-2-methyl-4-phenyl-quinoline-3-carboxylate and 6-Chloro-2-(4-methoxyphenyl)-4-phenylquinoline, reveal key structural features. Typically, the quinoline ring system itself is planar, but the appended phenyl ring at the 4-position is significantly twisted out of this plane, with reported dihedral angles around 57.5°. nih.govnih.gov This non-planar arrangement is crucial for fitting into specific three-dimensional pockets of biological macromolecules.

Molecular recognition is often governed by a series of weak, non-covalent interactions. For quinoline derivatives, these include:

π-π Stacking: The aromatic nature of both the quinoline core and its phenyl substituent allows for face-to-face π-π stacking interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) in proteins or with the bases of nucleic acids. nih.govresearchgate.net These interactions are critical for the affinity and stability of the ligand-target complex.

C-H⋯π Interactions: The crystal structures of related compounds confirm the presence of weak C-H⋯π interactions, where C-H bonds from the molecule or the receptor can interact with the electron-rich π-systems of the aromatic rings. nih.govnih.gov

Hydrophobic Interactions: The phenyl group and the chloro-substituted benzene (B151609) ring of the quinoline core contribute to the molecule's lipophilicity, enabling it to engage in favorable hydrophobic interactions within nonpolar binding pockets.

Hydrogen Bonding: The nitrogen atom of the 2-pyridyl substituent and the quinoline nitrogen itself can act as hydrogen bond acceptors, forming directional interactions with hydrogen bond donors (like the amide protons of a protein backbone or specific amino acid side chains) at a biological target site.

Enzyme Active Site Interaction Mechanisms and Molecular Recognition Principles

The quinoline scaffold is a privileged structure for designing enzyme inhibitors, with many derivatives targeting the active sites of crucial enzymes through various recognition principles. nih.govresearchgate.net

Kinase Inhibition: A primary mechanism for many anticancer quinoline derivatives is the inhibition of protein kinases. nih.gov These compounds often act as ATP-competitive inhibitors, occupying the adenine-binding pocket of the enzyme. For example, pyridine-quinoline hybrids have been developed as potent inhibitors of PIM-1 kinase. nih.gov Molecular docking studies of these hybrids show that the quinoline core can form strong interactions with the hinge region of the kinase, a critical element for inhibitor binding. nih.gov Similarly, other quinoline derivatives have been designed to target the PI3K/mTOR and EGFR signaling pathways by binding to the kinase domains of these enzymes. mdpi.comnih.gov

Tubulin Polymerization Inhibition: Several quinoline-based compounds have been identified as potent inhibitors of tubulin polymerization. researchgate.net They function by binding to the colchicine (B1669291) site on β-tubulin, which prevents the formation of microtubules. researchgate.net This disruption of microtubule dynamics interferes with the formation of the mitotic spindle, leading to cell cycle arrest and apoptosis. This mechanism is a hallmark of many successful chemotherapeutic agents.

Viral Polymerase Inhibition: Quinoline derivatives have also shown potent antiviral activity by targeting viral enzymes. Studies have demonstrated that certain quinoline and quinazoline (B50416) derivatives can inhibit the RNA-dependent RNA polymerase (RdRp) of SARS-CoV-2, an essential enzyme for viral replication. nih.gov Additionally, other quinoline-based structures have been investigated as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV, binding to an allosteric pocket on the enzyme to disrupt its function. nih.gov

| Compound Class | Target | Observed Activity | Reference |

|---|---|---|---|

| Quinoline-Chalcone Hybrids | Tubulin Polymerization / Various Cancer Cell Lines | Potent antiproliferative activity (IC50 = 0.010 to 0.042 µM) against MCF-7, HL-60, and HeLa cells. | researchgate.net |

| Pyridine-Quinoline Hybrids | PIM-1 Kinase | Competitive and non-competitive inhibition of PIM-1, leading to apoptosis. | nih.gov |

| Imidazo[4,5-c]quinolines | PI3Kα / mTOR | Inhibition with IC50 values of 0.9 µM (PI3Kα) and 1.4 µM (mTOR). | nih.gov |

| Quinoline Derivatives | SARS-CoV-2 RdRp | Remarkable potency in inhibiting viral RNA synthesis with low cytotoxicity. | nih.gov |

Modulation of Protein-Protein Interactions through Direct Molecular Engagement

Targeting protein-protein interactions (PPIs) is an emerging frontier in drug discovery, aimed at disrupting or stabilizing the complexes that drive disease processes. nih.govbohrium.com Small molecules like 6-Chloro-4-phenyl-2-(2-pyridyl)quinoline, with their defined three-dimensional shapes and multiple interaction points, are potential candidates for modulating PPIs.

A key example relevant to quinoline derivatives is the disruption of tubulin dimerization. The assembly of microtubules is dependent on the interaction between α- and β-tubulin monomers. As discussed previously, compounds that bind the colchicine site on β-tubulin physically prevent this interaction, thereby inhibiting the PPI that is essential for microtubule polymerization. researchgate.net

Another therapeutically relevant PPI is the interaction between inhibitor of apoptosis proteins (IAPs) and caspases. The XIAP protein, for instance, inhibits apoptosis by binding to and neutralizing caspases-3, -7, and -9. nih.gov Small molecules that can disrupt the XIAP-caspase interaction are a promising strategy for cancer treatment, as they would restore the cell's ability to undergo apoptosis. The structural features of complex heterocyclic molecules are well-suited for targeting the shallow grooves and pockets characteristic of PPI interfaces.

DNA/RNA Intercalation and Groove Binding Mechanisms at the Molecular Level

The planar aromatic system of the quinoline nucleus makes it an ideal candidate for interacting with nucleic acids. One of the most significant mechanisms in this context is the targeting of G-quadruplex (G4) structures. nih.gov G4s are non-canonical four-stranded secondary structures formed in guanine-rich sequences of DNA and RNA. nih.gov They are found in key regulatory regions of the genome, including human telomeres and the promoter regions of oncogenes like c-MYC and k-RAS. nih.govnih.gov Stabilization of these G4 structures by small molecules can inhibit the transcription of these oncogenes, making G4s an attractive target for anticancer drug design.

Derivatives containing both quinoline and pyridine (B92270) moieties have been specifically designed as G4 ligands. nih.govresearchgate.net The molecular recognition mechanism involves:

End-Stacking: The flat, polyaromatic surface of the quinoline derivative stacks on top of the terminal G-tetrads of the G4 structure through extensive π-π interactions. nih.gov

Groove Binding: Side chains attached to the core scaffold can interact with the grooves of the G4 structure, enhancing binding affinity and selectivity.

Electrostatic Interactions: The introduction of a positive charge, for example by methylating the quinoline nitrogen, can increase the compound's ability to selectively stabilize G4s through favorable electrostatic interactions with the negatively charged phosphate (B84403) backbone of the DNA. nih.gov

Molecular dynamics simulations and thermal denaturation experiments are used to quantify the stabilizing effect of these ligands. nih.gov The change in melting temperature (ΔTm) of the G4 DNA in the presence of the ligand is a direct measure of its stabilizing potential.

| Compound Type | G4-DNA Target | Stabilization (ΔTm at 5 µM) | Reference |

|---|---|---|---|

| Pyridine-dicarboxamide with 6-aminoquinoline | k-RAS promoter | 8.0 °C | researchgate.net |

| Pyridine-dicarboxamide with 6-aminoquinoline | Human telomere (h-Telo) | 18.0 °C | researchgate.net |

| Pyridine-dicarboxamide with 4-aminoquinoline | Human telomere (h-Telo) | 11.8 °C | researchgate.net |

Beyond G4s, some quinoline-based drugs, like the camptothecin (B557342) derivative Topotecan, function by intercalating into the DNA-enzyme complex. Topotecan specifically traps the Topoisomerase I-DNA cleavage complex, which prevents the re-ligation of the DNA strand and leads to lethal double-strand breaks during DNA replication. wikipedia.org

Exploration of Ion Channel or Transporter Modulatory Mechanisms

Quinoline derivatives have been shown to modulate the function of ion channels and membrane receptors, which are critical for signal transmission in the nervous system and other tissues. Research into novel quinoline derivatives has identified compounds that act as modulators of nicotinic acetylcholine (B1216132) receptors (nAChRs). nih.gov Depending on the specific substitutions on the quinoline and associated rings, these compounds can act as either agonists (activators) or antagonists (inhibitors) at different nAChR subtypes (e.g., α7 and α4β2). nih.gov This demonstrates that the quinoline scaffold can be fine-tuned to achieve high selectivity and specific functional outcomes at these complex ion channels.

Furthermore, while not quinolines, structurally related heterocyclic compounds have been developed as positive allosteric modulators (PAMs) of metabotropic glutamate (B1630785) 2 (mGlu2) receptors. acs.org Allosteric modulators bind to a site on the receptor that is distinct from the endogenous ligand's binding site, allowing them to enhance or diminish the natural response. This mechanism offers a more subtle way to control receptor activity compared to direct activation or inhibition. Given the structural versatility of the quinoline core, it is plausible that derivatives could be designed to function as allosteric modulators of various G-protein coupled receptors (GPCRs) or transporters.

Analysis of Signal Transduction Pathway Perturbation through Molecular Intervention

The ultimate effect of a molecule's interaction with its direct target is the perturbation of intracellular signal transduction pathways. The molecular engagements described in the preceding sections can trigger a cascade of downstream events, profoundly impacting cell fate.

Inhibition of Pro-Survival Kinase Pathways: By inhibiting receptor tyrosine kinases (like EGFR) or intracellular kinases (like PI3K, PIM-1, and those in the Ras/Raf/MEK pathway), quinoline derivatives can block the signaling cascades that promote cell proliferation, survival, and angiogenesis in cancer. mdpi.comnih.govnih.gov For example, inhibiting the PI3K/AKT/mTOR pathway is a major goal in cancer therapy, and quinoline-based molecules are actively being investigated as inhibitors of this cascade. nih.gov

Induction of Apoptosis via Cell Cycle Arrest: The inhibition of tubulin polymerization directly interferes with the formation of the mitotic spindle, causing cells to arrest in the G2/M phase of the cell cycle. researchgate.net This prolonged arrest activates cellular checkpoints that ultimately lead to the initiation of apoptosis, or programmed cell death.

Transcriptional Repression of Oncogenes: The stabilization of G-quadruplex structures in the promoter regions of oncogenes such as c-MYC provides a direct mechanism for perturbing signaling at the transcriptional level. nih.gov By locking the DNA in a conformation that cannot be read by RNA polymerase, the ligand effectively silences gene expression, reducing the levels of the oncoprotein and inhibiting its downstream effects on cell growth and proliferation.

Modulation of Specific Protein Expression: In some cases, the effect on a signaling pathway can be traced to the regulation of a single key protein. For instance, one novel quinoline derivative was found to exert its anticancer effect by dose-dependently downregulating the expression of Lumican, which in turn is believed to modulate critical signaling pathways in cancer cells. mdpi.com

Coordination Chemistry and Materials Science Applications of 6 Chloro 4 Phenyl 2 2 Pyridyl Quinoline

Ligand Design Principles and Chelation Properties of the Quinoline-Pyridyl Moiety

The functionality of 6-Chloro-4-phenyl-2-(2-pyridyl)quinoline as a ligand is rooted in several key design principles inherent to its structure. The core of its coordinating ability lies in the 2-(2-pyridyl)quinoline moiety, which acts as a classic N,N'-bidentate chelating agent. The nitrogen atoms of the pyridine (B92270) and quinoline (B57606) rings are positioned to form a stable five-membered ring upon coordination to a metal center. This arrangement is a cornerstone of coordination chemistry, providing a predictable and rigid binding pocket for a wide range of metal ions.

The key structural features influencing its properties as a ligand include:

Rigid Aromatic Backbone : The fused aromatic rings of the quinoline system and the attached pyridine ring create a sterically defined and rigid platform. This rigidity minimizes conformational flexibility upon coordination, which is advantageous for constructing well-defined metal complexes and supramolecular architectures.

Chelation Effect : As a bidentate ligand, it benefits from the chelate effect, where the formation of a ring structure with the metal ion leads to enhanced thermodynamic stability compared to coordination with two separate monodentate ligands (e.g., pyridine and quinoline).

The combination of a rigid chelating core with tunable electronic and steric properties makes the quinoline-pyridyl scaffold an excellent platform for designing ligands with specific affinities for different metal ions and for transducing binding events into readable signals, a principle that is foundational for its use in sensing technologies. mdpi.com

Synthesis and Characterization of Metal Complexes Involving this compound

The N,N'-bidentate nature of this compound allows it to form stable complexes with a variety of metal ions. The synthesis typically involves the reaction of the ligand with a metal salt in a suitable solvent, often with heating to facilitate the reaction. Characterization of the resulting complexes relies on a suite of analytical techniques, including single-crystal X-ray diffraction to determine the solid-state structure, NMR spectroscopy for structural elucidation in solution, and UV-Vis spectroscopy to probe the electronic properties.

This compound readily coordinates with first-row transition metals such as manganese (Mn), iron (Fe), cobalt (Co), and nickel (Ni). The stoichiometry of the reaction (metal-to-ligand ratio) and the choice of metal precursor and counter-ions determine the final geometry of the complex. Typically, two types of complexes can be formed: [M(L)Cl₂] and [M(L)₂Cl₂], where L represents the quinoline-pyridyl ligand.

Studies on analogous ligands like 2-(2′-pyridyl)quinoxaline (pqx) show that first-row transition metals can adopt various coordination geometries. mdpi.com For instance, complexes can exhibit distorted trigonal bipyramidal, tetrahedral, or octahedral geometries depending on the metal ion and the coordination of other ligands or solvent molecules. mdpi.comresearchgate.net In a typical octahedral complex of the [M(L)₂Cl₂] type, the two bidentate ligands would occupy four coordination sites, with two chloride ions completing the coordination sphere. For a [M(L)Cl₂] type complex, a tetrahedral or solvent-coordinated square pyramidal geometry is more likely.

The complexation of quinoline-pyridyl ligands with noble metals, particularly ruthenium(II) and palladium(II), is of significant interest for catalysis. Ruthenium(II)-arene complexes featuring substituted pyridine-quinoline ligands have demonstrated high efficiency as catalysts for transfer hydrogenation reactions. nih.govmdpi.com

The synthesis of a ruthenium(II) complex with this compound can be achieved by reacting it with the dimeric precursor [Ru(η⁶-p-cymene)(μ-Cl)Cl]₂. This reaction typically yields a monomeric, air-stable organometallic complex with a characteristic "three-legged piano-stool" geometry. mdpi.commdpi.com In this structure, the ruthenium atom is coordinated by the p-cymene (B1678584) arene ring, the two nitrogen atoms of the bidentate quinoline-pyridyl ligand, and a chloride ion. mdpi.com

These ruthenium complexes are effective pre-catalysts for the transfer hydrogenation of ketones (e.g., acetophenone) to their corresponding alcohols, using a hydrogen source like 2-propanol in the presence of a base. nih.govmdpi.com The catalytic cycle is thought to proceed via an inner-sphere mechanism involving the formation of a ruthenium-hydride species as the active catalyst. nih.gov The presence of electron-donating or withdrawing groups on the ligand, such as the chloro group in this case, can modulate the catalytic activity. mdpi.com

Palladium(II) complexes are also of interest. While direct studies with this specific ligand are less common, related palladium complexes are workhorses in cross-coupling reactions like the Suzuki-Miyaura coupling. rsc.orgmdpi.com A complex of this compound with palladium would likely be a stable species, potentially serving as a pre-catalyst that, upon reduction to Pd(0), enters the catalytic cycle of oxidative addition, transmetalation, and reductive elimination. mdpi.com

Supramolecular Assembly and Self-Organization Phenomena Driven by the Compound

In the solid state, molecules of this compound and its metal complexes can arrange into ordered, long-range structures known as supramolecular assemblies. This self-organization is driven by a network of non-covalent interactions. The large, planar aromatic surfaces of the quinoline and phenyl rings are particularly conducive to π–π stacking interactions, where the electron-rich π-systems of adjacent molecules align.

Crystal structure analyses of closely related compounds, such as 6-Chloro-2-(4-methoxyphenyl)-4-phenylquinoline, reveal that molecules are linked into layers through a combination of weak C-H···π and π–π stacking interactions. nih.govresearchgate.net The centroid-to-centroid distances for these π–π interactions are typically in the range of 3.7–3.9 Å. nih.govresearchgate.net For this compound, similar interactions are expected, with the phenyl and quinoline rings providing the necessary surfaces for stacking. Additionally, weak hydrogen bonds, such as C-H···N (involving the pyridyl nitrogen) and C-H···Cl, can further stabilize the crystal packing, directing the assembly into specific three-dimensional patterns. These non-covalent forces are fundamental in crystal engineering, allowing for the rational design of solid-state materials with desired packing and properties.

Exploration of Luminescent and Optoelectronic Properties in Derived Materials

The quinoline scaffold is a well-known fluorophore, and its derivatives are often highly luminescent. The photophysical properties of this compound are determined by its extended π-conjugated system. The incorporation of a donor-acceptor character, with the quinoline acting as an electron-accepting unit and the phenyl group as a potential donor, can lead to intramolecular charge transfer (ICT) upon photoexcitation. This often results in fluorescence emission in the blue or green region of the spectrum. researchgate.net

Coordination to metal ions profoundly influences these luminescent properties.

Modulation by Metal Ions : The chelation of a metal ion can either enhance or quench the intrinsic fluorescence of the ligand. In many cases, coordination to closed-shell metal ions like Zn(II) or d¹⁰ metals restricts intramolecular vibrations and rotations, leading to a significant increase in the fluorescence quantum yield, a phenomenon known as chelation-enhanced fluorescence (CHEF).

Phosphorescence from Heavy Metal Complexes : When complexed with heavy metals, particularly second and third-row transition metals like Ru(II), Re(I), or Ir(III), new emissive pathways can be introduced. acs.org These d⁶ metal complexes are known for their strong spin-orbit coupling, which facilitates intersystem crossing from the singlet excited state to a triplet state. The subsequent radiative decay from this triplet state results in phosphorescence. This emission is characterized by a large Stokes shift and a long lifetime. The emission energy in such complexes often arises from a metal-to-ligand charge transfer (MLCT) state and can be tuned by modifying the ligand structure. acs.org The electron-withdrawing chloro group on the this compound ligand would be expected to lower the energy of the ligand's π* orbitals, leading to a red-shift in the MLCT emission of its heavy metal complexes.

These tunable photophysical properties make materials derived from this ligand promising for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices. researchgate.net

Applications in Advanced Sensing Technologies and Functional Materials (Focus on underlying chemical principles)

The inherent chelating ability and fluorescent nature of the this compound scaffold make it an ideal candidate for the development of chemosensors, particularly fluorescent sensors. researchgate.net The fundamental principle of a fluorescent sensor is the conversion of a chemical binding event into a measurable change in its fluorescence properties (intensity, wavelength, or lifetime).

The chemical principles underpinning its potential sensing applications include:

Chelation-Enhanced Fluorescence (CHEF) : The pyridyl-quinoline unit can act as a selective binding site for specific metal ions, most notably Zn²⁺. rsc.orgmdpi.com In its free state, the ligand may have a low fluorescence quantum yield due to non-radiative decay processes like photoinduced electron transfer (PET) or intramolecular rotation. Upon binding a metal ion, the ligand becomes more rigid, which suppresses these non-radiative pathways and "turns on" the fluorescence, leading to a significant enhancement in emission intensity. mdpi.com This provides a clear signal for the detection of the target ion.

Photoinduced Electron Transfer (PET) : In a PET sensor, the fluorophore (the quinoline unit) is linked to a receptor (the chelating site). In the absence of the analyte, photoexcitation is followed by electron transfer from the receptor to the fluorophore, quenching the fluorescence. When the receptor binds to a target cation, its electron-donating ability is diminished, which inhibits the PET process and restores fluorescence. researchgate.net

Internal Charge Transfer (ICT) Modulation : The binding of an analyte can alter the electron distribution in the sensor molecule. This change in the ICT character can cause a shift in the absorption and emission wavelengths, allowing for ratiometric sensing, where the ratio of fluorescence intensities at two different wavelengths is measured. acs.org Ratiometric sensing is highly desirable as it is less susceptible to variations in instrument settings or probe concentration. rsc.org

Given these principles, this compound could be developed into a functional material for detecting trace amounts of metal ions like Zn²⁺ in environmental or biological samples, with detection limits potentially reaching the parts-per-billion (ppb) level. rsc.org

Advanced Analytical Techniques for Structural and Mechanistic Characterization of 6 Chloro 4 Phenyl 2 2 Pyridyl Quinoline and Its Complexes

X-ray Crystallography for Absolute Structure and Conformational Determination

X-ray crystallography is the definitive method for determining the absolute three-dimensional structure of a crystalline compound. For 6-Chloro-4-phenyl-2-(2-pyridyl)quinoline, this technique would provide precise atomic coordinates, bond lengths, bond angles, and torsion angles. This allows for an unambiguous confirmation of its chemical structure and reveals the spatial arrangement of the quinoline (B57606), phenyl, and pyridyl rings relative to one another.

High-Resolution Mass Spectrometry for Molecular Composition and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is crucial for confirming the molecular formula of a compound by providing a highly accurate mass measurement of its molecular ion. For this compound (C₂₀H₁₃ClN₂), HRMS would verify the elemental composition.

Tandem mass spectrometry (MS/MS) experiments would be used to study its fragmentation pathways under ionization. This involves isolating the molecular ion and subjecting it to collision-induced dissociation to generate fragment ions. The resulting fragmentation pattern provides valuable structural information. For instance, studies on similar fused nitrogen-containing heterocycles show that fragmentation often occurs via cross-ring cleavages and loss of substituents nih.gov. For the title compound, one might expect to observe the loss of the chlorine atom, cleavage of the phenyl group, or ruptures within the quinoline or pyridine (B92270) rings, helping to confirm the connectivity of the molecule chempap.org.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Stereochemical Assignment

NMR spectroscopy is a cornerstone technique for structural elucidation in solution. A full suite of NMR experiments would be required for an unambiguous assignment of all proton (¹H) and carbon (¹³C) signals in this compound.

¹H NMR: Would show the chemical shifts, integration, and coupling patterns for all protons. The aromatic region would be complex, showing distinct signals for the protons on the chloro-substituted ring, the phenyl ring, and the pyridyl ring.

¹³C NMR: Would identify all unique carbon environments within the molecule.

2D NMR (COSY, HSQC, HMBC): These experiments are essential to connect the ¹H and ¹³C signals and build the molecular framework. COSY (Correlation Spectroscopy) identifies proton-proton couplings, HSQC (Heteronuclear Single Quantum Coherence) correlates protons to their directly attached carbons, and HMBC (Heteronuclear Multiple Bond Correlation) shows longer-range (2-3 bond) correlations between protons and carbons, which is critical for connecting the different ring systems.

For example, in the related 6-chloro-2,4-diphenylquinoline, ¹H NMR signals were fully assigned, showing distinct multiplets for the various aromatic protons rsc.org. Similarly, detailed ¹H and ¹³C NMR data have been reported for other analogues, confirming their structures in solution nih.govrsc.org.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Bonding Characterization

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups and bonding within a molecule. The spectra exhibit characteristic vibrational modes (stretching, bending, etc.) that act as a molecular fingerprint.

For this compound, key expected vibrations would include:

Aromatic C-H stretching: Typically observed above 3000 cm⁻¹.

C=C and C=N stretching: Vibrations associated with the quinoline, phenyl, and pyridyl rings, expected in the 1400-1650 cm⁻¹ region.

C-Cl stretching: A characteristic vibration for the chloro-substituent, typically found in the lower wavenumber region (e.g., 755 cm⁻¹ in a related compound nih.gov).

Ring breathing modes: Vibrations characteristic of the aromatic ring systems.

FT-IR and FT-Raman are complementary techniques. For related quinoline derivatives, FT-IR has been used to confirm the presence of key functional groups and bonds rsc.orgnih.govnih.gov. A complete vibrational analysis often involves comparing experimental spectra with theoretical calculations (e.g., using Density Functional Theory, DFT) to assign the observed bands to specific molecular motions researchgate.netnih.govnih.gov.

UV-Visible and Fluorescence Spectroscopy for Electronic Transitions and Emission Properties

UV-Visible absorption and fluorescence emission spectroscopy are used to investigate the electronic properties of a molecule. The UV-Vis spectrum reveals the wavelengths at which the molecule absorbs light, corresponding to electronic transitions (e.g., π→π* and n→π*) within the conjugated aromatic system.

For this compound, the extensive π-system would be expected to result in strong absorption bands in the UV or near-visible region. Studies on an analogous manganese complex showed absorption maxima around 294 nm, 351 nm, and 405 nm, attributed to these transitions nih.gov.

Fluorescence spectroscopy measures the light emitted by the molecule after it has been excited by absorbing light. Many quinoline derivatives are known to be fluorescent. A study of 6-chloro-2-(4-cynophenyl)-4-phenyl quinoline reported an intense blue emission at 434 nm upon excitation at 373 nm nih.gov. Analysis of the fluorescence spectrum of the target compound would determine its emission wavelength, quantum yield (the efficiency of the fluorescence process), and Stokes shift (the difference between the absorption and emission maxima) nih.govnih.gov. These properties are crucial for applications in materials science, such as in organic light-emitting diodes (OLEDs) or as fluorescent probes nih.govresearchgate.net.

Chromatographic and Electrophoretic Methods for Purity Assessment and Mixture Analysis

Chromatographic methods are essential for the purification of a synthesized compound and for assessing its purity.

Column Chromatography: This is the standard method for purifying the crude product after synthesis. For related quinolines, purification is often achieved using silica (B1680970) gel with solvent systems like petroleum ether/ethyl acetate (B1210297) or hexane/ethyl acetate nih.govnih.gov. The progress of the purification is monitored by Thin-Layer Chromatography (TLC) rsc.org.

High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution technique used to determine the purity of the final compound. A pure sample will show a single, sharp peak under specific conditions (column type, mobile phase, flow rate, and detector wavelength). Different conditions can be tested to ensure no impurities are co-eluting with the main peak.

While specific methods for this compound are not published, the synthesis of related compounds invariably relies on chromatographic purification to isolate the desired product from reaction byproducts and starting materials nih.gov.

Future Research Directions and Emerging Paradigms in the Study of 6 Chloro 4 Phenyl 2 2 Pyridyl Quinoline

Exploration of Novel and Sustainable Synthetic Pathways for Analog Generation

The generation of analogs of 6-Chloro-4-phenyl-2-(2-pyridyl)quinoline is crucial for exploring its full potential and establishing comprehensive structure-activity relationships (SAR). Future research is increasingly focused on developing synthetic pathways that are not only efficient but also environmentally benign.

The paradigm is shifting away from classical, often harsh, synthesis methods towards "green chemistry" approaches. mdpi.com These methods prioritize the use of safer solvents, reduce energy consumption, and minimize the generation of hazardous byproducts. bohrium.com For instance, one-pot multicomponent reactions are gaining prominence as they offer a rapid and efficient means to assemble complex molecules like quinoline (B57606) derivatives from simple precursors. bohrium.com The use of catalysts is also evolving, with a move towards more sustainable options.

Recent advancements have demonstrated the efficacy of various catalytic systems in synthesizing functionalized quinolines. These include:

Glucose-derived ionic liquids and copper catalysts: These have been used in the one-pot synthesis of quinoline analogues through a chemo-selective oxidation and annulation process, achieving high yields under mild conditions. rsc.org

Iron-catalyzed C-H activation: This method offers a regioselective and external oxidant-free functionalization of quinoline-N-oxides, with water as the only byproduct, significantly improving the environmental footprint of the synthesis. rsc.org

Nanoparticle-based catalysts: Catalysts such as chitosan-derived copper nanoparticles and magnetic solid acid catalysts have shown high efficiency and reusability in the synthesis of diverse quinoline derivatives. bohrium.com

Metal-free strategies: The development of metal-free catalytic systems, including photoredox catalysts and solid semiconductor photocatalysts, provides an environmentally friendly and cost-effective alternative for quinoline synthesis. bohrium.comacs.org

These sustainable methodologies not only offer greener routes to existing compounds but also open up new avenues for the creation of novel analogs of this compound with potentially enhanced properties. The ability to easily modify the core structure through these methods is key to generating a diverse library of compounds for further investigation. researchgate.net

| Catalyst System | Synthetic Approach | Key Advantages |

| Glucose-derived ionic liquids & Copper | One-pot chemo-selective oxidation and annulation | High yields, mild conditions, recyclable catalyst rsc.org |

| Iron (FeSO4) | C-H activation of quinoline-N-oxides | Regioselective, external oxidant-free, green catalyst rsc.org |

| Nanoparticles (e.g., Cu/Chitosan) | Multicomponent reactions | High efficiency, reusability, operational safety bohrium.com |

| Metal-free Photocatalysts | Photo-induced cyclization | Environmentally benign, avoids toxic metal reagents bohrium.comacs.org |

Advanced Theoretical Modeling for Predictive Chemical Design and Mechanistic Insights

Computational chemistry and molecular modeling are becoming indispensable tools in modern chemical research, offering the ability to predict molecular properties and elucidate reaction mechanisms at a level of detail that is often inaccessible through experimental methods alone. For this compound and its analogs, advanced theoretical modeling is poised to accelerate the design of new derivatives with tailored functionalities.

Quantitative Structure-Activity Relationship (QSAR) models are at the forefront of this predictive approach. By correlating the structural or property descriptors of a series of compounds with their biological activity or other properties, 2D and 3D-QSAR models can be developed to guide the design of new, more potent analogs. mdpi.combiointerfaceresearch.com For instance, Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can provide detailed 3D contour maps that highlight the regions of a molecule where steric, electrostatic, hydrophobic, and hydrogen-bonding modifications are likely to enhance a desired property. mdpi.com

Density Functional Theory (DFT) is another powerful computational method that can provide deep mechanistic insights. DFT calculations can be used to:

Optimize the 3D geometry of molecules. biointerfaceresearch.com

Calculate electronic properties, such as charge distribution and frontier molecular orbitals, which are crucial for understanding reactivity.

Model reaction pathways and transition states, thereby elucidating the mechanisms of synthetic reactions. rsc.org

Predict spectroscopic properties, which can aid in the characterization of newly synthesized compounds.

Molecular docking and molecular dynamics simulations are also key components of the theoretical toolkit. mdpi.com These methods can predict how a molecule like this compound might bind to a biological target, such as an enzyme or receptor, providing a rational basis for the design of new therapeutic agents. nih.govresearchgate.net

| Modeling Technique | Application in Quinoline Research | Potential Insights |

| 2D/3D-QSAR | Predicting biological activity of new analogs | Guiding structural modifications for enhanced potency mdpi.combiointerfaceresearch.commdpi.com |

| DFT | Elucidating reaction mechanisms, calculating electronic properties | Understanding reactivity, predicting spectroscopic data rsc.orgbiointerfaceresearch.com |

| Molecular Docking | Predicting binding modes to biological targets | Rational design of new drugs mdpi.comnih.govresearchgate.net |

| Molecular Dynamics | Simulating the dynamic behavior of molecule-target complexes | Assessing the stability of interactions over time mdpi.com |

Integration with Artificial Intelligence and Machine Learning in Compound Discovery and Optimization

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of chemical discovery and optimization. These technologies can analyze vast datasets to identify patterns and make predictions that are beyond the capabilities of human researchers. For this compound, AI and ML are set to play a pivotal role in accelerating the discovery of new analogs and optimizing their properties.

One of the key applications of ML in this context is the prediction of reaction outcomes and the identification of optimal synthetic routes . researchgate.net ML models can be trained on large databases of chemical reactions to predict the most likely products of a given set of reactants and conditions. This can save significant time and resources in the laboratory by avoiding trial-and-error experimentation.

Furthermore, ML algorithms can be used to design novel quinoline derivatives with desired properties . mdpi.com By learning the complex relationships between chemical structure and activity from existing data, generative models can propose new molecular structures that are predicted to have high potency for a specific target or application. This approach has the potential to dramatically expand the chemical space that can be explored for new functional molecules.

AI and ML are also being applied to:

Predict the reactive sites of molecules for chemical reactions, which is crucial for planning synthetic strategies. researchgate.net

Analyze structure-activity relationships to identify the key molecular features that are responsible for a compound's biological activity or material properties.

Optimize the properties of functional materials by predicting how changes in molecular structure will affect their performance. nih.gov

Development of Novel Functional Materials with Tunable Properties

The unique photophysical and electronic properties of the quinoline scaffold make it an attractive building block for the development of novel functional materials. Future research on this compound and its analogs is expected to increasingly focus on their application in materials science, with a particular emphasis on creating materials with tunable properties.

One promising area is the development of organic light-emitting diodes (OLEDs) . Quinoline derivatives have been shown to exhibit blue light emission, a critical component for full-color displays and solid-state lighting. researchgate.net The synthesis of analogs of this compound with different substituents on the phenyl and pyridyl rings could allow for the fine-tuning of the emission wavelength, quantum efficiency, and charge transport properties of the resulting OLEDs.

Another area of interest is the creation of chemosensors . The pyridyl nitrogen atom in the 2-position of the quinoline ring can act as a binding site for metal ions. The binding of a metal ion can cause a change in the photophysical properties of the molecule, such as its fluorescence, which can be used for the selective detection of that metal ion. By modifying the substituents on the quinoline core, it may be possible to tune the selectivity and sensitivity of these chemosensors for specific analytes.

The development of these functional materials will be guided by a combination of synthetic chemistry and advanced characterization techniques. The ability to create a library of analogs with systematically varied structures will be essential for understanding how molecular structure dictates material properties.

Unraveling Complex Biological System Interactions at a Deeper Molecular Level

While the biological activities of many quinoline derivatives are well-documented, a deeper understanding of their interactions with complex biological systems at the molecular level is still needed. Future research on this compound will likely involve a more detailed exploration of its mechanism of action and its effects on various biological pathways.

A key focus will be the identification of specific molecular targets . While it is known that quinoline derivatives can interact with a variety of biological macromolecules, including enzymes and receptors, the specific targets of this compound are not yet fully elucidated. Techniques such as affinity chromatography, proteomics, and computational target prediction will be crucial in identifying the proteins that this compound binds to.

Once a target is identified, elucidating the precise binding mode will be the next step. X-ray crystallography and NMR spectroscopy can provide high-resolution structural information on the complex formed between the compound and its target. This information is invaluable for understanding the basis of its activity and for designing more potent and selective analogs. nih.gov

The study of structure-activity relationships (SAR) will continue to be a central theme. researchgate.netrsc.org By synthesizing and testing a series of analogs with systematic structural modifications, researchers can determine which parts of the molecule are essential for its biological activity. This information, combined with molecular modeling studies, can provide a comprehensive picture of how the compound interacts with its biological target and can guide the design of next-generation therapeutic agents. nih.gov For example, studies on other quinoline derivatives have shown that substitutions at various positions on the quinoline ring can significantly modulate their efficacy as allosteric HIV-1 integrase inhibitors. nih.gov

| Research Area | Techniques | Potential Outcomes |

| Target Identification | Affinity chromatography, proteomics, computational prediction | Discovery of the specific proteins that the compound interacts with |

| Binding Mode Elucidation | X-ray crystallography, NMR spectroscopy, molecular docking | High-resolution structural information on the compound-target complex nih.gov |

| Downstream Effects Analysis | Transcriptomics, metabolomics, cell-based assays | Understanding the cellular consequences of target engagement |

| Structure-Activity Relationship (SAR) | Synthesis of analogs, biological testing, QSAR modeling | Identification of key structural features for activity and rational drug design researchgate.netrsc.org |

Q & A

Q. What are the key synthetic strategies for preparing 6-chloro-4-phenyl-2-(2-pyridyl)quinoline, and how do reaction conditions influence yield and purity?

- Methodological Answer : A common approach involves coupling halogenated quinoline precursors with aryl/heteroaryl groups under nucleophilic or electrophilic conditions. For example, describes refluxing ethyl 6-chloro-1,2-dihydro-2-oxo-4-phenyl quinoline-3-carboxylate with KOtBu in THF/DMF to introduce substituents. Yield optimization requires controlled temperature (343 K), solvent polarity (DMF for solubility), and stoichiometric ratios. Impurities often arise from incomplete substitution or side reactions (e.g., over-oxidation), necessitating TLC monitoring and recrystallization from chloroform/acetone .

Q. How can structural characterization of this compound be performed to confirm regiochemistry and purity?

- Methodological Answer : X-ray crystallography (e.g., ) resolves regiochemistry by identifying bond angles (e.g., dihedral angles between quinoline and phenyl rings) and intermolecular interactions (e.g., C–H⋯N hydrogen bonds, π-π stacking). Spectroscopic methods include:

- ¹H/¹³C NMR : Chemical shifts for pyridyl protons (~8.5–9.0 ppm) and quinoline carbons (~150–160 ppm).

- IR : Absorbance for C–Cl (~550 cm⁻¹) and C=N (~1600 cm⁻¹) bonds.

- Mass Spectrometry : Molecular ion peaks matching the theoretical mass (C₂₀H₁₂ClN₂: 315.07 g/mol) .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data for this compound across different assays?

- Methodological Answer : Discrepancies often arise from assay-specific variables:

- Cellular vs. Enzymatic Assays : notes that hydrazino-quinoline derivatives show varied IC₅₀ values depending on cell permeability (e.g., logP >3 enhances membrane penetration).

- Buffer Conditions : pH-dependent solubility (e.g., protonation of pyridyl N at pH <6) alters bioavailability. Validate activity using orthogonal assays (e.g., SPR for binding affinity vs. cell viability assays) .

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound for anticancer targets?

- Methodological Answer :

- Substitution Patterns : shows that adding electron-withdrawing groups (e.g., –Cl) at position 6 enhances DNA intercalation, while methoxy groups at position 3 reduce cytotoxicity.

- Scaffold Hybridization : Fusion with pyrazolyl-thienyl groups () improves selectivity for kinase inhibitors (e.g., EGFR).

- Computational Modeling : Docking studies (e.g., AutoDock Vina) predict binding to ATP pockets, validated by mutagenesis (e.g., Kd values for mutant vs. wild-type kinases) .

Q. What analytical methods detect degradation products during stability studies of this compound?

- Methodological Answer :

- HPLC-MS/MS : Identifies hydrolyzed products (e.g., loss of Cl⁻ or pyridyl cleavage) under accelerated conditions (40°C/75% RH).

- XRD : Monitors crystallinity loss, which correlates with reduced bioactivity. highlights lattice stability via C–H⋯π interactions in monoclinic crystals .

Q. How do intermolecular interactions in the solid state affect the compound’s solubility and formulation?

- Methodological Answer : Crystal packing () reveals weak C–H⋯O/N hydrogen bonds and π-π stacking (centroid distances ~3.7 Å), which reduce solubility in polar solvents. Strategies include:

- Co-crystallization : With succinic acid to disrupt stacking.

- Nanonization : Particle size reduction (<200 nm) via wet milling improves dissolution rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.